molecular formula C16H24N2O2 B5715270 N,N'-di-tert-butylphthalamide

N,N'-di-tert-butylphthalamide

Cat. No.: B5715270
M. Wt: 276.37 g/mol
InChI Key: FOJZZBBOTNUOEG-UHFFFAOYSA-N
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Description

N,N’-di-tert-butylphthalamide is an organic compound belonging to the phthalimide family. Phthalimides are known for their structural motif, which is frequently found in natural products, pharmaceuticals, and organic materials . This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the phthalimide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common strategy for synthesizing phthalimides, including N,N’-di-tert-butylphthalamide, involves the condensation of phthalic acids or anhydrides with primary amines . The reaction typically requires a dehydrating agent and is carried out under reflux conditions. For N,N’-di-tert-butylphthalamide, tert-butylamine is used as the primary amine.

Industrial Production Methods

Industrial production of N,N’-di-tert-butylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials, cheap catalysts, and one-pot processes that are environmentally benign with operational simplicity .

Chemical Reactions Analysis

Types of Reactions

N,N’-di-tert-butylphthalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the phthalimide core to phthalamide.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction may produce phthalamide derivatives.

Scientific Research Applications

N,N’-di-tert-butylphthalamide has various applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-di-tert-butylphthalamide exerts its effects involves interactions with molecular targets and pathways. The phthalimide core can interact with various enzymes and receptors, leading to biological effects. The tert-butyl groups may influence the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of N,N’-di-tert-butylphthalamide, lacking the tert-butyl groups.

    N-methylphthalimide: A similar compound with a methyl group instead of tert-butyl groups.

    N-phenylphthalimide: Another derivative with a phenyl group.

Uniqueness

N,N’-di-tert-butylphthalamide is unique due to the presence of two bulky tert-butyl groups, which can influence its chemical properties and reactivity. These groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

1-N,2-N-ditert-butylbenzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-9-7-8-10-12(11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZZBBOTNUOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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